N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
描述
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
作用机制
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide acts as a competitive inhibitor of KDM5A by binding to its active site. KDM5A is known to demethylate histone H3 at lysine 4 (H3K4), which is associated with gene activation. By inhibiting KDM5A, this compound increases the level of H3K4 methylation, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes (5).
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines in vitro and in vivo (6, 7). It also induces apoptosis and cell cycle arrest in cancer cells (8, 9). In addition, this compound has been reported to improve insulin sensitivity and glucose tolerance in diabetic mice (10). Furthermore, this compound has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease (11, 12).
实验室实验的优点和局限性
One of the major advantages of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is its specificity towards KDM5A, which makes it a valuable tool for studying the role of KDM5A in various biological processes. However, the main limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
未来方向
Several future directions can be explored to further investigate the therapeutic potential of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to study the effect of this compound on KDM5A in different cellular contexts and disease models. Moreover, the combination of this compound with other therapeutic agents could be investigated to enhance its efficacy and reduce potential side effects. Finally, the development of this compound analogs with improved pharmacokinetic properties could lead to the discovery of more potent and selective KDM5A inhibitors.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic benefits in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions provide valuable insights into the role of KDM5A in disease pathogenesis and the development of novel therapeutic strategies.
References:
1. Zhang, Y. et al. (2017). Bioorg. Med. Chem. Lett. 27(11), 2406-2410.
2. Li, Y. et al. (2016). Bioorg. Med. Chem. Lett. 26(20), 4871-4875.
3. Horton, J.R. et al. (2016). Nat. Struct. Mol. Biol. 23(6), 484-492.
4. Vinogradova, M. et al. (2016). J. Med. Chem. 59(5), 1640-1653.
5. Shi, L. et al. (2019). J. Med. Chem. 62(11), 5521-5537.
6. Wang, L. et al. (2018). Cancer Lett. 412, 82-93.
7. Wang, D. et al. (2017). Oncotarget 8(7), 11619-11629.
8. Wang, L. et al. (2018). Oncotarget 9(23), 16593-16606.
9. Wang, L. et al. (2019). Front. Pharmacol. 10, 135.
10. Li, Y. et al. (2016). J. Med. Chem. 59(8), 3631-3645.
11. Lee, J.H. et al. (2016). Neuropharmacology 101, 487-500.
12. Li, Y. et al. (2018). Eur. J. Med. Chem. 143, 1843-1853.
科学研究应用
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic application in various diseases such as cancer, diabetes, and neurodegenerative disorders. Several studies have reported that this compound inhibits the activity of lysine-specific demethylase 5A (KDM5A), which is a histone demethylase involved in the epigenetic regulation of gene expression (3, 4).
属性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-15-7-10-20(28-2)21(13-15)29(26,27)23-18-9-8-16-11-12-24(19(16)14-18)22(25)17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSWBDFPNVPQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。